N-[4-(Hexyloxy)benzyl]-2-propanamine
Description
Structural Characterization of N-[4-(Hexyloxy)benzyl]-2-propanamine
IUPAC Nomenclature and Systematic Identification
This compound is systematically identified by its IUPAC name, which reflects its molecular architecture. The compound consists of a 4-(hexyloxy)benzyl group covalently bonded to a 2-propanamine moiety. The CAS registry number is 1040683-27-9 , and its molecular formula is C₁₆H₂₇NO , with a molecular weight of 249.4 g/mol . The compound belongs to the class of substituted benzylamines, characterized by the presence of an aromatic ether (hexyloxy) and a branched alkylamine (2-propanamine).
Molecular Architecture Analysis: Benzyl-ether Linkage and Alkyl Chain Configuration
The molecular structure comprises two distinct functional units:
- 4-(Hexyloxy)benzyl group :
- A benzene ring substituted at the para position with a hexyloxy chain (–O–C₆H₁₃).
- The hexyloxy chain consists of a six-carbon alkyl group (–CH₂–CH₂–CH₂–CH₂–CH₂–CH₃) linked via an ether oxygen.
- 2-Propanamine moiety :
- A tertiary amine with a central carbon bonded to two methyl groups and a hydrogen.
- The nitrogen atom is directly attached to the benzyl group, forming an N-benzyl linkage.
The benzyl-ether linkage connects the aromatic system to the hexyloxy chain, while the 2-propanamine group introduces steric bulk and potential hydrogen-bonding capacity. The spatial arrangement of the hexyloxy chain and isopropyl group influences the compound’s conformational flexibility and intermolecular interactions.
Crystallographic Data and Conformational Studies
Crystallographic studies for this compound remain limited, but analogous benzylamine derivatives provide insights into possible structural motifs:
- Packing interactions : The hexyloxy chain may adopt anti-periplanar conformations to minimize steric strain, while the aromatic ring engages in π–π stacking with adjacent molecules.
- Hydrogen bonding : The primary amine group could participate in intermolecular hydrogen bonds, though the tertiary nature of the 2-propanamine limits this interaction.
- Unit cell parameters : For similar compounds, monoclinic or orthorhombic space groups are common, with unit cell dimensions influenced by chain length and substituent positioning.
Spectroscopic Profiling: NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
¹H NMR Analysis (CDCl₃, 400 MHz):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (para-substituted) | 7.44–7.41 (m, 2H) | Multiplet | 2H |
| Aromatic (ortho-substituted) | 6.87–6.89 (m, 2H) | Multiplet | 2H |
| OCH₂ (hexyloxy) | 3.97 (t, J = 6.6 Hz) | Triplet | 2H |
| CH(CH₃)₂ (isopropyl) | 1.1 (septet, J = 6.6 Hz) | Septet | 1H |
| CH₃ (isopropyl) | 0.9 (d, J = 6.6 Hz) | Doublet | 6H |
¹³C NMR Analysis (CDCl₃, 100 MHz):
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (para-C) | 162.96 |
| Aromatic (ortho-C) | 115.56 |
| OCH₂ (hexyloxy) | 66.45 |
| CH(CH₃)₂ (isopropyl) | 21.10 |
| CH₃ (isopropyl) | 21.51 |
The ¹H NMR spectrum confirms the anti-conformation of the hexyloxy chain, with the OCH₂ group resonating as a triplet due to coupling with adjacent methylene protons. The isopropyl group exhibits characteristic septet and doublet patterns, consistent with a branched alkylamine structure.
Fourier-Transform Infrared Spectroscopy (FT-IR)
| Functional Group | Absorption Band (cm⁻¹) | Assignment |
|---|---|---|
| N–H (tertiary amine) | 3300–2900 (broad) | N–H stretching (weak due to steric hindrance) |
| C–H (alkyl) | 2960–2850 | Asymmetric and symmetric C–H stretches of hexyloxy and isopropyl chains |
| C–O–C (ether) | 1250–1100 | C–O–C stretching in hexyloxy group |
| Aromatic C–C | 1600–1450 | C=C stretching in benzene ring |
The absence of strong N–H stretches indicates minimal hydrogen bonding, aligning with the tertiary amine’s steric environment.
Mass Spectrometry
The molecular ion peak at m/z 249.2 (C₁₆H₂₇NO) confirms the molecular weight. Fragmentation patterns include:
- m/z 191 : Loss of the hexyloxy chain (C₆H₁₃O) from the benzyl moiety.
- m/z 133 : [M – C₆H₁₃O – C₃H₇NH]⁺, corresponding to the benzene ring.
Properties
IUPAC Name |
N-[(4-hexoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-6-7-12-18-16-10-8-15(9-11-16)13-17-14(2)3/h8-11,14,17H,4-7,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAHHXXTWYHPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hexyloxy)benzyl]-2-propanamine typically involves the reaction of 4-(hexyloxy)benzaldehyde with 2-propanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hexyloxy)benzyl]-2-propanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Corresponding amines.
Substitution: Brominated derivatives.
Scientific Research Applications
N-[4-(Hexyloxy)benzyl]-2-propanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Hexyloxy)benzyl]-2-propanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include compounds with different alkoxy groups (e.g., methoxy, benzyloxy) or alkyl chains. Below is a comparative analysis:
Table 1: Physicochemical Properties of N-[4-(Hexyloxy)benzyl]-2-propanamine and Analogs
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Predicted ClogP* | Water Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | Hexyloxy (C₆H₁₃O) | C₁₆H₂₅NO | 247.37 | ~4.5 | <0.1 (low) |
| N-(4-(Benzyloxy)benzyl)-2-propanamine | Benzyloxy (C₆H₅O) | C₁₇H₁₉NO | 265.34 | ~3.8 | 0.5 (moderate) |
| 4-N-Hexylbenzylamine | Hexyl (C₆H₁₃) | C₁₃H₂₁N | 191.31 | ~3.2 | >1.0 (high) |
| N-(4-Methoxybenzyl)-2-propanamine | Methoxy (CH₃O) | C₁₁H₁₇NO | 179.26 | ~1.5 | >10 (high) |
*ClogP values estimated using software (e.g., ChemAxon).
Key Observations :
- Lipophilicity : The hexyloxy group increases ClogP compared to methoxy or benzyloxy analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .
- Solubility : The absence of an ether oxygen in 4-N-hexylbenzylamine increases its basicity, improving water solubility compared to the hexyloxy derivative .
Stability and Permeability
- Metabolic Stability : Hexyloxy analogs may exhibit lower metabolic stability than shorter-chain derivatives due to increased susceptibility to oxidative degradation .
- Permeability : The hexyloxy group likely enhances passive diffusion across biological membranes, as seen in PAMPA assays for similar compounds () .
Biological Activity
N-[4-(Hexyloxy)benzyl]-2-propanamine is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties. With the molecular formula C17H27NO2 and a molecular weight of approximately 275.41 g/mol, this compound is classified as an amine derivative with potential applications in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its hexyloxy side chain enhances lipophilicity, potentially improving membrane permeability and bioavailability. This interaction may lead to modulation of various signaling pathways, which could be beneficial in therapeutic contexts.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics.
- Anticancer Potential : Investigations into its anticancer effects are ongoing, with some studies indicating that it may inhibit the proliferation of cancer cell lines through apoptosis induction.
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared to similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[3-(Hexyloxy)benzyl]-2-propanamine | Structure | Antimicrobial, anticancer |
| N-[4-(Methoxy)benzyl]-2-propanamine | Structure | Anticancer, anti-inflammatory |
Case Studies
- Antimicrobial Study : A study published in 2023 evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in the viability of breast cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent .
- Neuroprotective Effects : A recent investigation into neuroprotection showed that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegeneration .
Q & A
Basic: What are the key synthetic pathways for N-[4-(Hexyloxy)benzyl]-2-propanamine, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves alkylation of 4-(hexyloxy)benzyl chloride with 2-propanamine under nucleophilic substitution conditions. Key steps include:
- Step 1: Preparation of 4-(hexyloxy)benzyl chloride via chlorination of 4-(hexyloxy)benzyl alcohol using thionyl chloride (SOCl₂) at 0–5°C .
- Step 2: Reaction with 2-propanamine in a polar aprotic solvent (e.g., DMF or THF) under reflux (60–80°C) for 12–24 hours.
- Optimization:
- Use a 1.2:1 molar ratio of 4-(hexyloxy)benzyl chloride to 2-propanamine to minimize side reactions.
- Introduce a catalytic base (e.g., K₂CO₃) to enhance nucleophilicity of the amine .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
